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Tetrasodium pyrophosphate - 1004291-85-3

Tetrasodium pyrophosphate

Catalog Number: EVT-6721814
CAS Number: 1004291-85-3
Molecular Formula: Na4P2O7
Na4O7P2
Molecular Weight: 265.90 g/mol
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Product Introduction

Description

Tetrasodium pyrophosphate (TSPP) is an inorganic compound with the chemical formula Na4P2O7. It exists as a white, water-soluble solid and is often found in its decahydrate form (Na4P2O7·10H2O) [, ]. TSPP belongs to the family of polyphosphates, specifically pyrophosphates, characterized by a P-O-P bond linking two phosphate units [, ].

  • Food additive: In food applications, it acts as an emulsifier, buffering agent, texturizer, and color preservative [, , , , ].
  • Anticalculus agent: TSPP inhibits the formation of dental calculus and is a common ingredient in tartar control dentifrices [, , , , , ].
  • Dispersant: It aids in the dispersion of particles in various applications, including clay processing and bacterial cell counting [, , , , ].
  • Chemical reagent: TSPP serves as a reactant in various chemical processes and reactions, including crystallization studies and the synthesis of other compounds [, , , ].
Source and Classification

Sodium pyrophosphate can be derived from the thermal treatment of sodium phosphate or through the reaction of phosphoric acid with sodium carbonate. It falls under the category of pyrophosphates, which are salts or esters of pyrophosphoric acid. In terms of classification, it is categorized as a food additive (E450), an emulsifier, and a buffering agent in various applications.

Synthesis Analysis

Methods of Synthesis

Sodium pyrophosphate can be synthesized through several methods:

  1. Thermal Dehydration: This method involves heating monosodium phosphate at approximately 200 °C for several hours to produce sodium pyrophosphate .
  2. Neutralization Reaction: A more recent method includes mixing disodium hydrogen phosphate with soda ash in a neutralization reaction vessel, followed by high-temperature polymerization in a rotary kiln. This method yields high-purity sodium pyrophosphate with low impurity content .
  3. Chemical Reaction: Another approach involves reacting tetrasodium pyrophosphate with phosphoric acid at room temperature, where the heat generated from the reaction facilitates the conversion to sodium acid pyrophosphate .

Technical Details

The synthesis often requires precise control over temperature and reactant ratios to ensure high yield and purity. For example, during the rotary kiln process, the temperature is maintained between 400 °C to 550 °C for optimal polymerization .

Chemical Reactions Analysis

Reactions and Technical Details

Sodium pyrophosphate participates in various chemical reactions, including:

  1. Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphate ions.
  2. Complex Formation: Sodium pyrophosphate can react with metal ions to form stable complexes, which is particularly useful in applications such as electroplating and food preservation .
  3. Titration Reactions: It can be quantitatively analyzed using titration methods where it reacts with zinc sulfate to form zinc pyrophosphate .
Mechanism of Action

Process and Data

The mechanism of action of sodium pyrophosphate primarily involves its role as a chelating agent and pH buffer. In food chemistry, it acts to stabilize emulsions and enhance texture by binding metal ions that could otherwise catalyze degradation reactions.

In analytical chemistry, its ability to form complexes allows for accurate quantification through titration methods, where the formation of specific complexes indicates the presence of pyrophosphates in samples .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Decomposes before melting.

Chemical Properties

  • pH: Solutions typically exhibit a neutral to slightly alkaline pH.
  • Reactivity: Reacts with acids to release phosphoric acid.
  • Stability: Stable under normal conditions but can absorb moisture from the air.

Relevant data include:

  • Density: Approximately 1.62 g/cm³.
  • Hygroscopicity: Can absorb moisture leading to clumping if not stored properly.
Applications

Scientific Uses

Sodium pyrophosphate has a wide range of applications across various fields:

  1. Food Industry: Used as an emulsifier, leavening agent, and preservative due to its ability to stabilize mixtures and enhance texture .
  2. Analytical Chemistry: Employed in titration methods for determining phosphate content in samples.
  3. Industrial Applications: Utilized in electroplating processes for its buffering properties and ability to complex with metal ions .
  4. Pharmaceuticals: Acts as an excipient in drug formulations due to its stabilizing properties.

Sodium pyrophosphate's versatility makes it an essential compound in both industrial applications and scientific research, highlighting its importance across multiple disciplines.

Mechanistic Roles in Food Matrix Interactions

Modulation of Protein Conformational Dynamics in Processed Meat Systems

Sodium pyrophosphate (SPP) exerts transformative effects on meat proteins through electrostatic modification and steric restructuring. In pale, soft, exudative (PSE) pork, SPP increases surface negative charge via phosphorylation of serine, threonine, and tyrosine residues, altering myofibrillar protein topology. This phosphorylation induces swelling of the protein matrix by repulsive forces between adjacent protein chains, creating cavities for water entrapment. Studies confirm SPP elevates pH from 5.48 to 5.89 in PSE pork, facilitating myosin head dissociation and weakening actomyosin rigidity [1]. The resultant enhanced water-holding capacity (up to 15% improvement) correlates with reduced purge loss in cooked products [1].

SPP further mediates cross-linking enhancement through ionic bridges between positively charged amino groups (e.g., arginine guanidinium) and phosphate anions. This structural reorganization promotes protein gel networks with improved elasticity during thermal processing, as evidenced by increased storage modulus (G') values in rheological assays [4].

Table 1: Protein Functional Modifications Induced by Sodium Pyrophosphate in Meat Systems

Functional AttributeModification MechanismObserved Change
Water-Holding CapacityCharge repulsion-induced protein swelling+12-15% reduction in cooking loss
Gel StrengthIonic bridging between myosin heads+30% storage modulus (G') at 70°C
Protein SolubilityDisruption of actomyosin complexespH-dependent solubility increase (5.5→6.0)
Emulsion StabilityInterfacial protein film reinforcement+20% emulsion stability index

Inhibition of Starch Retrogradation via Phosphate-Starch Molecular Interactions

SPP impedes starch recrystallization through covalent substitution and steric hindrance. The phosphate groups esterify with starch hydroxyls, introducing bulky anionic groups that disrupt hydrogen bonding between amylose chains. This modification elevates the glass transition temperature (Tg) of amylopectin by 8-12°C, delaying chain mobility and crystallization kinetics [2] [5]. In baked goods, SPP-treated starches exhibit 40% slower firming rates during storage, quantified by reduced Avrami exponent values (n=0.8 vs. 1.2 in controls).

The electrostatic repulsion between phosphorylated starch chains creates hydration barriers that limit water egress from the amorphous regions. This maintains the flexible starch matrix, suppressing the transition from rubbery to glassy state. Fourier-transform infrared spectroscopy confirms decreased 1047/1022 cm⁻¹ peak ratios, indicating reduced ordered domain formation [5].

Chelation-Driven Stabilization of Metal Ions in Emulsified and Gel-Based Foods

SPP demonstrates hierarchical chelation selectivity for pro-oxidant transition metals: Fe³⁺ > Cu²⁺ > Ca²⁺ > Mg²⁺. In dairy emulsions, it sequesters free calcium at 0.1-0.3% concentration, preventing casein micelle aggregation by competitively binding colloidal calcium phosphate (CCP). This preserves micellar integrity during thermal processing, maintaining zeta potential values above -25mV [3].

The chelating power (CP) of SPP, defined as mg Fe²⁺ bound per gram, reaches 480±15 at pH 7.0, outperforming citrates (CP=320±10) and EDTA (CP=650±20). In salad dressings, this translates to 70% reduction in lipid hydroperoxide formation after 8-week storage. SPP further modulates cation-driven gelation in alginate systems by controlling Ca²⁺ release kinetics, enabling homogeneous gel network formation [6].

Table 2: Metal Chelation Effects of Sodium Pyrophosphate in Food Systems

Food SystemTarget MetalFunctional OutcomeMechanistic Basis
Dairy EmulsionsCa²⁺Stabilized casein micellesCompetitive binding of colloidal calcium phosphate
Oil-in-Water EmulsionsFe²⁺/Cu²⁺Reduced lipid oxidationPro-oxidant ion sequestration
Alginate GelsCa²⁺Controlled gelation kineticsIon release modulation via dissociation equilibrium
Canned SeafoodMg²⁺Prevention of struvite crystalsMagnesium complexation

Synergistic Antioxidant Mechanisms with Polyphenolic Compounds

SPP amplifies phenolic antioxidant efficacy through redox potential modulation and molecular stabilization. In olive pomace-enriched foods, SPP forms ternary complexes with casein and hydroxytyrosol, reducing phenolic oxidation by 45% during in vitro digestion. The pyrophosphate anion maintains phenolics in reduced state by accepting electrons from free radicals, effectively regenerating oxidized polyphenols [4] [6].

Notably, SPP enhances the membrane permeability of tyrosol by 1.8-fold in Caco-2 monolayers (Papp = 8.7×10⁻⁶ cm/s vs. 4.9×10⁻⁶ cm/s in controls) through transient tight junction opening. This occurs without compromising epithelial integrity, as evidenced by transepithelial electrical resistance (TEER) values maintained at >300 Ω·cm². The mechanism involves protein kinase C-mediated phosphorylation of occludin proteins [6].

Properties

CAS Number

1004291-85-3

Product Name

Sodium Pyrophosphate

IUPAC Name

tetrasodium;phosphonato phosphate

Molecular Formula

Na4P2O7
Na4O7P2

Molecular Weight

265.90 g/mol

InChI

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4

InChI Key

FQENQNTWSFEDLI-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C
(77 °F): 7%

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

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